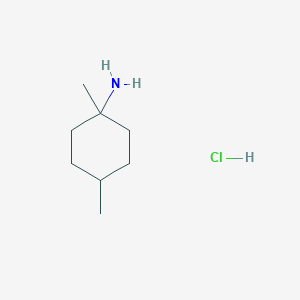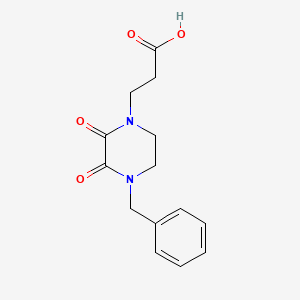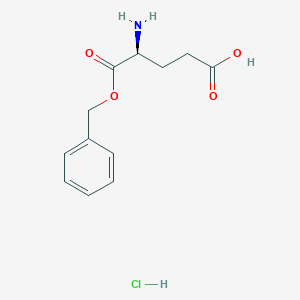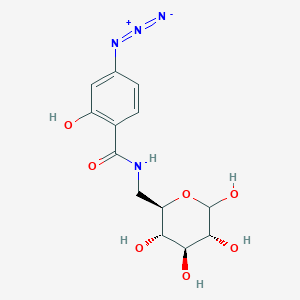![molecular formula C15H20ClNS B1440040 {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1221724-39-5](/img/structure/B1440040.png)
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
Übersicht
Beschreibung
“{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1221724-39-5 . It has a molecular weight of 281.85 . The IUPAC name for this compound is N-((5-m-tolylthiophen-2-yl)methyl)propan-2-amine hydrochloride .
Synthesis Analysis
The synthesis of a similar compound, methiopropamine, which is structurally related to methamphetamine, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is likely to be metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.85 .Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Medicinal Chemistry
Thiophene analogues, like the compound , have been evaluated for their potential carcinogenicity, shedding light on the structural and chemical properties that might influence biological activity. Research by Ashby et al. (1978) explored thiophene analogues of known carcinogens, revealing that substitutions involving thiophene rings might alter the compound's biological effects, including potential carcinogenicity, emphasizing the importance of structural variations in determining health impacts (Ashby et al., 1978).
Thiophene-Based Compounds in Drug Design
Further emphasizing the relevance of thiophene derivatives in drug discovery, Ostrowski (2022) highlighted the structural significance of furan and thiophene as components of bioactive molecules in purine and pyrimidine nucleobases, nucleosides, and their analogues. This review demonstrated the utility of thiophene-containing compounds across various pharmacological applications, including antiviral, antitumor, and antimycobacterial activities, showcasing the versatile roles these structures can play in medicinal chemistry (Ostrowski, 2022).
Environmental Impact and Toxicity Studies
Research on chemical warfare agent degradation products, including those related to thiophene structures, has provided insights into the environmental fate and potential toxicity of such compounds. Munro et al. (1999) assessed the degradation products of various agents, indicating the environmental persistence and potential hazards of these derivatives, underscoring the need for understanding both the beneficial and detrimental effects of thiophene-based compounds in environmental health (Munro et al., 1999).
Wirkmechanismus
Target of action
Compounds containing the indole nucleus are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications .
Mode of action
The mode of action of these compounds often involves interactions with these receptors, leading to changes in cellular processes . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For instance, indole derivatives with antiviral activity might interfere with viral replication pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in cell growth, it might result in slowed or halted cell growth .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of norepinephrine and dopamine reuptake . This compound interacts with various enzymes and proteins, including the cytochrome P450 enzyme CYP2C19, which is involved in its metabolism . The nature of these interactions involves the inhibition of enzyme activity, leading to increased levels of norepinephrine and dopamine in the synaptic cleft .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the norepinephrine-dopamine reuptake process, leading to altered neurotransmitter levels and subsequent changes in cellular activity . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It functions as a norepinephrine-dopamine reuptake inhibitor, selectively targeting norepinephrine transporters more than dopamine transporters . This selective inhibition results in increased neurotransmitter levels, which can influence various physiological processes . The compound also undergoes metabolic transformations, including hydroxylation, demethylation, and deamination, mediated by the cytochrome P450 enzyme CYP2C19 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of neurotransmitter regulation and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits stimulant properties, enhancing locomotor activity and alertness . At higher doses, it can lead to toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, indicating a narrow therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways . It undergoes hydroxylation, demethylation, and deamination, primarily mediated by the cytochrome P450 enzyme CYP2C19 . These metabolic transformations result in the formation of various metabolites, including thiophene-2-carboxylic acid, which is excreted in urine . The compound’s metabolism affects its overall activity and duration of action .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is known to interact with norepinephrine and dopamine transporters, facilitating its uptake and distribution within the nervous system . The compound’s localization and accumulation are influenced by these interactions, affecting its pharmacokinetic properties .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft and neuronal cytoplasm . It targets specific compartments within neurons, where it exerts its inhibitory effects on neurotransmitter reuptake . Post-translational modifications and targeting signals may direct the compound to these specific subcellular locations, enhancing its activity and function .
Eigenschaften
IUPAC Name |
N-[[5-(3-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTVHFQKZPEOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)
![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)


![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)
![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)





